2,6-Dihydroxyhexanenitrile
Overview
Description
2,6-Dihydroxyhexanenitrile: is an organic compound with the molecular formula C6H11NO2 It is characterized by the presence of two hydroxyl groups and a nitrile group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dihydroxyhexanenitrile can be synthesized through several methods. One common route involves the esterification of 1,4-hexanedioic acid with nitrosyl bromide (N-bromo-succinimide) under appropriate temperature and pH conditions . Another method involves the synthesis from 3,4-dihydro-2H-pyran .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dihydroxyhexanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups into halides.
Major Products:
Oxidation: Formation of 2,6-dioxohexanenitrile.
Reduction: Formation of 2,6-dihydroxyhexylamine.
Substitution: Formation of 2,6-dihalohexanenitrile.
Scientific Research Applications
2,6-Dihydroxyhexanenitrile is utilized in various scientific research applications:
Chemistry: It serves as a precursor for synthesizing bioactive compounds and complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2,6-Dihydroxyhexanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, modifying the structure and function of target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2,4-Dihydroxyhexanenitrile
- 2,6-Dihydroxyheptanenitrile
- 2,6-Dihydroxyhexanoic acid
Comparison: 2,6-Dihydroxyhexanenitrile is unique due to the specific positioning of its hydroxyl and nitrile groups, which confer distinct reactivity and properties. Compared to 2,4-Dihydroxyhexanenitrile, the 2,6-isomer has different steric and electronic effects, leading to variations in reactivity and applications. Similarly, the presence of an additional carbon in 2,6-Dihydroxyheptanenitrile alters its physical and chemical properties.
Properties
IUPAC Name |
2,6-dihydroxyhexanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-6(9)3-1-2-4-8/h6,8-9H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYTUGVEZRILPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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